1,7-Dioxa-4,10-diazacyclododecane

Description

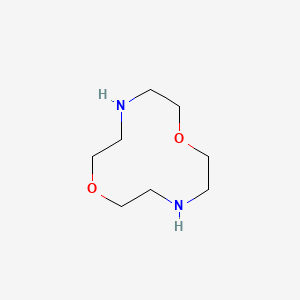

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-dioxa-4,10-diazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJHXHMUGFXPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183622 | |

| Record name | 4,10-Dioxa-1,7-diazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294-92-8 | |

| Record name | 1,7-Dioxa-4,10-diazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,10-Dioxa-1,7-diazacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,10-Dioxa-1,7-diazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,10-dioxa-1,7-diazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,7-dioxa-4,10-diazacyclododecane, a saturated 12-membered diaza-crown ether. This macrocycle is a valuable building block in supramolecular chemistry and serves as a precursor for more complex chelating agents and functionalized derivatives. The synthesis is primarily achieved through a multi-step process based on the well-established Richman-Atkins method for macrocyclic polyamine synthesis. This approach involves the preparation of protected precursors followed by a key cyclization step under high-dilution conditions and subsequent deprotection.

I. Overall Synthetic Pathway

The synthesis of this compound (also known as diaza-12-crown-4) typically proceeds through a three-step sequence:

-

Protection of Ethylenediamine: The primary amino groups of ethylenediamine are protected, most commonly with tosyl groups, to prevent side reactions during the subsequent alkylation steps. This yields N,N'-ditosyl-1,2-diaminoethane.

-

Cyclization Reaction: The protected diamine is reacted with a suitable dielectrophile, such as bis(2-chloroethyl) ether, in the presence of a base under high-dilution conditions. This Williamson ether synthesis variant leads to the formation of the protected macrocycle, N,N'-ditosyl-1,7-dioxa-4,10-diazacyclododecane.

-

Deprotection: The tosyl protecting groups are removed from the macrocycle to yield the final product, this compound.

The overall reaction scheme is depicted below:

II. Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis.

Step 1: Synthesis of N,N'-Ditosyl-1,2-diaminoethane

This procedure involves the protection of the amino groups of ethylenediamine with p-toluenesulfonyl (tosyl) chloride.

Experimental Workflow:

In-Depth Structural Analysis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive structural analysis of the macrocyclic compound 1,7-dioxa-4,10-diazacyclododecane. Designed for researchers, scientists, and professionals in drug development, this document collates available data on its synthesis, spectroscopic properties, and conformational analysis, leveraging information from closely related analogues to build a complete structural profile.

Introduction

This compound, a 12-membered crown ether analogue, is a significant heterocyclic scaffold in medicinal and supramolecular chemistry. Its two nitrogen and two oxygen atoms provide well-defined coordination sites, making it a versatile building block for designing complex host molecules, ionophores, and potential therapeutic agents. Understanding the structural nuances of this core is critical for the rational design of its derivatives. While a dedicated, comprehensive analysis of the parent compound is not extensively documented in a single source, this guide synthesizes data from various derivatives and analogous structures to provide a detailed overview.

Synthesis and Characterization

The synthesis of diaza-crown ethers is well-established, with the Richman-Atkins method being a prominent and effective approach for preparing polyaza macrocycles. This methodology is adaptable for the synthesis of this compound.

Proposed Synthetic Workflow

The proposed synthesis follows a modified Richman-Atkins cyclization, which involves the reaction of a bis-sulfonamide with a bis-electrophile, followed by deprotection. This method is often efficient and avoids the need for high-dilution conditions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N,N'-bis(p-toluenesulfonyl)-1,7-diamino-3-oxaheptane

-

To a stirred solution of 2-(2-aminoethoxy)ethan-1-amine in pyridine at 0°C, p-toluenesulfonyl chloride (2.1 equivalents) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the di-tosylated amine.

Step 2: Synthesis of 4,10-bis(tosyl)-1,7-dioxa-4,10-diazacyclododecane

-

The di-tosylated amine and 1,2-bis(2-tosyloxyethoxy)ethane are dissolved in anhydrous dimethylformamide (DMF).

-

Anhydrous potassium carbonate is added as a base.

-

The suspension is heated at 110°C with vigorous stirring for 24 hours under a nitrogen atmosphere.

-

The solvent is removed under reduced pressure, and the residue is partitioned between chloroform and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the tosylated macrocycle, which can be purified by column chromatography.

Step 3: Deprotection to this compound

-

The tosylated macrocycle is dissolved in a mixture of 33% HBr in acetic acid and phenol.

-

The solution is heated at 100°C for 48 hours.

-

After cooling, the solution is poured into diethyl ether, and the resulting precipitate is collected by filtration.

-

The crude product is dissolved in water, and the solution is made alkaline with NaOH. The free macrocycle is then extracted with chloroform, and the solvent is evaporated to yield the final product.

Structural Elucidation

As no dedicated crystallographic or comprehensive spectroscopic data for the parent this compound is readily available, the following sections provide predicted data based on known derivatives and structurally similar compounds.

Predicted Spectroscopic Data

The expected spectroscopic characteristics are summarized below. These predictions are based on the analysis of related diaza-crown ethers and the constituent chemical moieties.

| Technique | Expected Observations |

| ¹H NMR | Signals for the -O-CH₂-CH₂-O- protons are expected around 3.6 ppm. The -N-CH₂-CH₂-O- protons would likely appear as two distinct multiplets, one adjacent to the nitrogen (around 2.8 ppm) and one adjacent to the oxygen (around 3.7 ppm). The N-H protons would show a broad singlet, with its chemical shift being solvent-dependent. |

| ¹³C NMR | Carbon atoms adjacent to oxygen (-O-CH₂) are expected to resonate in the 65-75 ppm range. Carbon atoms adjacent to nitrogen (-N-CH₂) would likely appear in the 45-55 ppm region. |

| FT-IR (cm⁻¹) | A broad absorption in the 3200-3400 cm⁻¹ range corresponding to N-H stretching. C-H stretching vibrations between 2850-3000 cm⁻¹. A strong C-O-C stretching band around 1100 cm⁻¹. |

| Mass Spectrometry | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Common fragmentation patterns for cyclic amines include the loss of hydrogen ([M-H]⁺) and alpha-cleavage, leading to characteristic fragment ions. |

Crystallographic Analysis by Analogy

The crystal structure of the closely related macrocycle, 1,7-dioxa-4-thia-10-azacyclododecane , provides significant insight into the likely conformation of this compound. In this analogue, one of the nitrogen atoms is replaced by a sulfur atom.

| Parameter | Value for 1,7-dioxa-4-thia-10-azacyclododecane [1] | Predicted Implications for this compound |

| Crystal System | Monoclinic | Likely to crystallize in a similar low-symmetry system. |

| Space Group | P2₁ | A common space group for chiral or asymmetric molecules. |

| Ring Conformation | All donor atoms are in an endodentate conformation. | The nitrogen and oxygen atoms are expected to point inwards, pre-organizing the cavity for metal ion binding. The ring likely adopts a distorted chair-like conformation. |

| Intramolecular H-Bonding | Close contacts between N-H and the ether oxygens. | Strong intramolecular hydrogen bonding between the N-H groups and the ether oxygens is highly probable, which would stabilize the conformation. |

Further evidence for the ring's conformational behavior can be inferred from the crystal structure of 5,9-dioxo-1,7-dioxa-4,10-diaza-cyclododecane , which also shows a conformation where the heteroatoms are oriented towards the center of the ring.

Conformational Analysis and Reactivity

The 12-membered ring of this compound is flexible and can exist in several conformations. The presence of four heteroatoms introduces torsional strain that influences the preferred geometry.

Caption: Energy relationship between possible ring conformations.

The secondary amine groups are the primary sites of reactivity, readily undergoing N-alkylation or N-acylation to produce a wide range of functionalized derivatives. This allows for the attachment of chromophores, fluorophores, or other moieties to tailor the molecule's properties.

Caption: General derivatization pathway of the macrocycle.

Conclusion

This compound is a structurally significant macrocycle with predictable synthetic accessibility and well-defined conformational features. Although a complete structural analysis of the parent compound is not available in a single source, by drawing analogies from its derivatives and related structures, a robust understanding of its properties can be achieved. The endodentate orientation of its donor atoms, stabilized by intramolecular hydrogen bonding, makes it an excellent platform for the development of novel chelators and functional molecular systems. The reactivity of its secondary amine groups further enhances its utility as a versatile scaffold in chemical and pharmaceutical research. This guide provides a foundational understanding for researchers aiming to exploit the unique properties of this important macrocycle.

References

An In-Depth Technical Guide on the Physicochemical Properties of 1,7-Dioxa-4,10-diazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,7-dioxa-4,10-diazacyclododecane, a macrocyclic compound of interest in coordination chemistry and for its potential applications in drug development. This document summarizes available quantitative data, details experimental protocols for its synthesis and characterization, and explores its potential biological relevance.

Core Physicochemical Properties

This compound, also known as diaza-12-crown-4, is a heterocyclic organic compound with the chemical formula C₈H₁₈N₂O₂. Its structure consists of a twelve-membered ring containing two ether oxygen atoms and two secondary amine groups. This arrangement of donor atoms makes it an effective ligand for various metal ions.

| Property | Value | Source |

| CAS Number | 294-92-8 | |

| Molecular Weight | 174.24 g/mol | |

| Molecular Formula | C₈H₁₈N₂O₂ |

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves high-dilution cyclization reactions to favor intramolecular ring formation over intermolecular polymerization. While a specific, detailed experimental protocol for the parent compound is not fully elucidated in the available literature, a general approach can be outlined based on the synthesis of related macrocycles.

General Synthetic Approach

A common strategy for the synthesis of diazacrown ethers involves the reaction of a diamine with a dihalide or a ditosylate derivative of a polyethylene glycol under high-dilution conditions. The use of a suitable base is typically required to neutralize the acid generated during the reaction.

Below is a conceptual workflow for the synthesis of this compound.

Characterization Techniques

The characterization of this compound and its derivatives typically involves a combination of spectroscopic and analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the cyclic structure and the connectivity of the atoms in the macrocyclic ring.[1]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming the successful cyclization.

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the macrocycle and its complexes, providing valuable information on bond lengths, bond angles, and conformation.[2]

Complexation Behavior

The presence of two nitrogen and two oxygen donor atoms allows this compound to form stable complexes with a variety of metal ions. The stability of these complexes is influenced by factors such as the size of the metal ion, its charge, and the nature of the solvent.

The determination of protonation constants (pKa values) of the amine groups and the stability constants of the metal complexes is essential for understanding the coordination chemistry of this macrocycle. These constants are typically determined using potentiometric or spectrophotometric titrations.[3]

The complexation process can be represented by the following equilibrium:

Potential Applications in Drug Development

While specific biological activity data for the parent this compound is limited in the public domain, the broader class of azacrown ethers has garnered significant interest in medicinal chemistry and drug development. Their ability to selectively bind metal ions is a key feature that can be exploited in several ways.

Potential Roles in Drug Delivery and Therapy:

-

Drug Carriers: Functionalized derivatives of this compound can be designed to encapsulate or tether drug molecules, potentially improving their solubility, stability, and pharmacokinetic profiles.

-

Chelation Therapy: The ability to bind and remove excess or toxic metal ions from the body is a potential therapeutic application.

-

Diagnostic Imaging: Complexes of azacrown ethers with paramagnetic or radioactive metal ions are widely used as contrast agents in Magnetic Resonance Imaging (MRI) and as radiopharmaceuticals for diagnostic imaging.

The general workflow for exploring the drug development potential of a macrocyclic compound like this compound is outlined below.

Conclusion

This compound is a versatile macrocyclic ligand with significant potential in coordination chemistry and related applications. While a comprehensive dataset of its physicochemical properties is still emerging, the foundational knowledge of its synthesis, characterization, and complexation behavior provides a strong basis for further research. Future studies focusing on the experimental determination of its fundamental properties and a systematic evaluation of the biological activities of its derivatives are warranted to fully unlock its potential in the fields of medicine and materials science.

References

An In-depth Technical Guide to 1,7-dioxa-4,10-diazacyclododecane (CAS: 294-92-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-dioxa-4,10-diazacyclododecane, also known as Diaza-12-crown-4, is a heterocyclic organic compound belonging to the class of crown ethers. Its structure, characterized by a twelve-membered ring containing two nitrogen and two oxygen atoms, bestows upon it significant ionophoric properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in biological research, particularly in modulating cellular signaling pathways through its cation-binding capabilities.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 294-92-8 | N/A |

| Molecular Formula | C₈H₁₈N₂O₂ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 85.0 to 90.0 °C | [1] |

| Density | 0.931 g/cm³ | [2] |

| Purity | >96.0% (GC) | [1] |

Synthesis

A plausible synthetic route, based on related syntheses, is the reaction of 2-(2-aminoethoxy)ethanol with a suitable dielectrophile, such as a dihaloethane, under high-dilution conditions to favor intramolecular cyclization over polymerization.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

The primary biological significance of this compound and its derivatives lies in their ability to act as ionophores, selectively binding and transporting cations across biological membranes. This activity has been a subject of investigation for its potential therapeutic applications.

A key study on N,N'-diacylated derivatives of diaza-12-crown-4 revealed significant biological effects on human neutrophils.[3] These derivatives were shown to increase intracellular calcium concentrations, suggesting they can disrupt normal calcium ion flux.[3] This ionophoric activity directly impacts several key functions of neutrophils, which are crucial cells of the innate immune system.

Modulation of Intracellular Calcium Signaling

As an ionophore, this compound can facilitate the transport of cations like Ca²⁺ across cell membranes, leading to an increase in the intracellular calcium concentration ([Ca²⁺]i).[3] In neutrophils, a rise in [Ca²⁺]i is a critical second messenger that triggers a cascade of downstream signaling events.

Neutrophil Calcium Signaling Pathway

Caption: General overview of the neutrophil calcium signaling pathway and the potential point of intervention for this compound.

Impact on Neutrophil Functions

The modulation of intracellular calcium by derivatives of this compound has been shown to affect the following neutrophil functions:

-

Reactive Oxygen Species (ROS) Production: Several of the tested aza-crown ether derivatives inhibited ROS production in neutrophils stimulated by phorbol 12-myristate 13-acetate (PMA).[3]

-

Chemotaxis: A number of the compounds also inhibited neutrophil chemotaxis towards the chemoattractant fMLF.[3]

These findings suggest that this compound and its derivatives could be valuable tools for studying and potentially modulating inflammatory responses where neutrophils play a key role.

Quantitative Data

While specific quantitative data for the parent this compound is limited in the public domain, computational studies on related diaza-crown ethers provide insights into their cation binding affinities. Density-functional theory (DFT) modeling has been used to calculate the binding energies of various diaza-crown ethers with physiologically relevant cations.[3]

| Diaza-Crown Ether Derivative | Cation | Binding Energy (kcal/mol) |

| Diaza-12-crown-4 ether (a related compound) | Ca²⁺ | Data not explicitly provided, but noted to be more effective than for Na⁺ and K⁺[3] |

| Diaza-12-crown-4 ether (a related compound) | Na⁺ | Data not explicitly provided[3] |

| Diaza-12-crown-4 ether (a related compound) | K⁺ | Data not explicitly provided[3] |

Note: The provided data is for a structurally related compound and serves as an indicator of the potential binding affinities of this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's biological activity.

Measurement of Intracellular Calcium Flux

Principle: This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium concentration in response to the test compound.

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Fura-2 AM or Fluo-4 AM fluorescent dye

-

This compound (test compound)

-

Ionomycin (positive control)

-

EGTA (chelating agent)

-

Fluorimeter or fluorescence microscope

Procedure:

-

Cell Preparation: Isolate human neutrophils from peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the cells in HBSS without Ca²⁺.

-

Dye Loading: Incubate the neutrophils with Fura-2 AM or Fluo-4 AM at 37°C for 30-60 minutes in the dark.

-

Washing: Wash the cells twice with HBSS without Ca²⁺ to remove extracellular dye.

-

Resuspension: Resuspend the dye-loaded cells in HBSS with Ca²⁺.

-

Measurement:

-

Acquire a baseline fluorescence reading.

-

Add the test compound (this compound) at the desired concentration and record the change in fluorescence over time.

-

Add ionomycin as a positive control to determine the maximum fluorescence signal.

-

Add EGTA to chelate extracellular Ca²⁺ and then a cell lysis agent (e.g., digitonin) to determine the minimum fluorescence signal.

-

-

Data Analysis: Calculate the ratio of fluorescence at the two emission wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium concentration.

Workflow for Intracellular Calcium Flux Measurement

Caption: A stepwise workflow for measuring intracellular calcium flux in neutrophils.

Measurement of Reactive Oxygen Species (ROS) Production

Principle: This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS, to quantify intracellular ROS levels.

Materials:

-

Isolated human neutrophils

-

HBSS

-

DCFH-DA

-

This compound (test compound)

-

Phorbol 12-myristate 13-acetate (PMA) (stimulant)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate neutrophils as described previously and resuspend in HBSS.

-

Dye Loading: Incubate the cells with DCFH-DA at 37°C for 30 minutes in the dark.

-

Washing: Wash the cells to remove excess dye.

-

Treatment: Incubate the cells with the test compound or vehicle control for a predetermined time.

-

Stimulation: Add PMA to stimulate ROS production.

-

Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.

-

Data Analysis: Compare the fluorescence intensity of the treated cells to the control cells to determine the effect of the compound on ROS production.

Neutrophil Chemotaxis Assay

Principle: This assay measures the directed migration of neutrophils towards a chemoattractant using a Boyden chamber or a similar transwell system.

Materials:

-

Isolated human neutrophils

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Chemoattractant (e.g., fMLF or IL-8)

-

This compound (test compound)

-

Boyden chamber with polycarbonate membranes (e.g., 5 µm pore size)

-

Microscope

Procedure:

-

Chamber Setup: Add the chemoattractant to the lower wells of the Boyden chamber. Add buffer alone to the negative control wells.

-

Cell Preparation: Resuspend isolated neutrophils in chemotaxis buffer. Pre-incubate the cells with the test compound or vehicle control.

-

Cell Seeding: Add the neutrophil suspension to the upper chamber of the transwell inserts.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.

-

Analysis:

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Calculate the chemotactic index (ratio of cells migrated towards the chemoattractant to cells migrated towards the buffer) and compare the results between treated and control groups.

Conclusion

This compound is a fascinating molecule with significant potential as a research tool and a lead compound for drug development. Its ability to modulate intracellular cation concentrations, particularly calcium, allows for the investigation and potential control of a wide range of cellular processes, especially in immune cells like neutrophils. Further research is warranted to fully elucidate its mechanism of action, to obtain more extensive quantitative data on its biological activities, and to explore its therapeutic potential in inflammatory and other diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers embarking on the study of this promising diaza-crown ether.

References

A Deep Dive into the Theoretical Landscape of Diazacrown Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of diazacrown ethers, a versatile class of macrocyclic compounds with significant potential in drug development, ion sensing, and supramolecular chemistry. By leveraging computational methods, researchers can gain profound insights into the structure, function, and binding properties of these molecules, thereby accelerating the design of novel applications.

Introduction to Diazacrown Ethers

Diazacrown ethers are aza-analogs of crown ethers, where one or more oxygen atoms in the macrocyclic ring are replaced by nitrogen atoms.[1] This substitution introduces several key advantages:

-

Enhanced Cation Selectivity: The nitrogen atoms provide additional, and often stronger, coordination sites for metal ions compared to the oxygen-only crown ethers.[1] This allows for fine-tuning the selectivity of the macrocycle for specific cations.

-

Functionalization: The nitrogen atoms serve as convenient points for chemical modification, enabling the attachment of various side chains or "arms."[1] This functionalization can alter the solubility, binding properties, and biological activity of the diazacrown ether.

-

pH-Responsiveness: The basicity of the nitrogen atoms makes the complexation behavior of diazacrown ethers sensitive to pH, a property that can be exploited for controlled guest release.

These unique characteristics have positioned diazacrown ethers as promising candidates for various applications, including as ionophores for transporting ions across biological membranes, as components of ion-selective electrodes, and as host molecules in drug delivery systems.[2][3]

Theoretical Methodologies in Diazacrown Ether Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricacies of diazacrown ether behavior at the molecular level.[4][5] These theoretical approaches provide a framework for understanding and predicting their properties.

Key Computational Methods

A variety of computational methods are employed to study diazacrown ethers, each offering a different balance of accuracy and computational cost.

-

Density Functional Theory (DFT): This is the most widely used method for studying diazacrown ethers.[4][6] Functionals such as BLYP and B3LYP, often paired with basis sets like 6-31G(d,p), are commonly used to optimize molecular geometries and calculate electronic properties.[7][8] Grimme's dispersion corrections (e.g., GD2) are often included to accurately model non-covalent interactions, which are crucial in host-guest systems.[7]

-

Semi-empirical Methods: Methods like PM6 can be used for initial conformational searches of large systems due to their lower computational cost, followed by refinement with higher-level methods like DFT.[7]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the computed molecular properties of diazacrown ethers with their experimentally observed biological activities.[4][6] This can help in identifying the key molecular features responsible for a desired biological effect.

Computational Workflow

The theoretical investigation of a diazacrown ether system typically follows a structured workflow.

Caption: A typical computational workflow for the theoretical study of diazacrown ethers.

Key Findings from Theoretical Studies

Theoretical studies have provided invaluable insights into various aspects of diazacrown ether chemistry.

Cation Binding and Selectivity

DFT calculations have been instrumental in understanding the selective binding of diazacrown ethers to different cations. For instance, studies on adamantyl-containing diaza-crown ethers have shown that these compounds can exhibit a preference for Ca²⁺ over Na⁺ and K⁺.[2][4] The calculations reveal that the carbonyl oxygen atoms of N,N'-diacylated diazacrown ethers play a crucial role in coordinating the calcium ion.[2][4]

The conformation of the diazacrown ether and the arrangement of its coordinating atoms are highly dependent on the guest cation. For example, DFT analysis has shown that the arrangement of carbonyl groups in certain diazacrown ether complexes can be either syn or anti, depending on the specific cation being bound.[4]

Table 1: Calculated Binding Energies of Adamantyl-Diaza-Crown Ether Complexes

| Ligand | Cation | Binding Energy (ΔU) (kcal/mol) |

| 12 (diaza-12-crown-4 derivative) | Na⁺ | -67.2 |

| K⁺ | -48.4 | |

| Ca²⁺ | -160.8 | |

| 13 (diaza-15-crown-5 derivative) | Na⁺ | -58.2 |

| K⁺ | -49.6 | |

| Ca²⁺ | -148.9 | |

| 14 (diaza-18-crown-6 derivative) | Na⁺ | -52.8 |

| K⁺ | -52.1 | |

| Ca²⁺ | -138.8 | |

| 15 (diaza-15-crown-5 derivative) | Na⁺ | -56.3 |

| K⁺ | -48.6 | |

| Ca²⁺ | -149.2 | |

| 19 (diaza-15-crown-5 derivative) | Na⁺ | -60.9 |

| K⁺ | -51.3 | |

| Ca²⁺ | -153.2 |

Note: Data extracted from a study where it was noted that these binding energies did not directly correlate with the observed biological activities, suggesting that other factors like ion transport and release are also important.[4]

Host-Guest Chemistry with Neutral Molecules

Theoretical studies have also shed light on the complexation of diazacrown ethers with neutral guest molecules, which is particularly relevant for drug delivery applications. For example, the interaction between a diazacrown ether derivative containing two cellobiose units and the drugs aspirin and paracetamol has been investigated using DFT.[7][8] These studies have shown that stable 1:1 host-guest complexes can be formed, with complexation energies in the range of -21 to -26 kcal/mol.[8] The primary interactions stabilizing these complexes are hydrogen bonds between the host and the guest molecule.[7]

Table 2: Calculated Interaction and Complexation Energies for Host-Drug Complexes

| Guest Molecule | Interaction Energy (E_int) (kcal/mol) | Complexation Energy (E_comp) (kcal/mol) |

| Aspirin | -35.2 | -26.0 |

| Paracetamol | -29.8 | -21.0 |

Note: These values represent the most stable complexes found in the respective studies.[8]

Methodologies of Key Computational Experiments

To ensure the reproducibility and validity of theoretical studies on diazacrown ethers, it is crucial to detail the computational protocols employed.

Protocol for Geometry Optimization and Binding Energy Calculation

-

Initial Structure Generation: The initial 3D structures of the diazacrown ether (host) and the guest molecule (e.g., cation or drug molecule) are built using molecular modeling software.

-

Conformational Search: For flexible molecules, a conformational search is performed to identify low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: The geometries of the host, guest, and the host-guest complex are fully optimized without any symmetry constraints using a selected DFT functional (e.g., B3LYP-GD2) and basis set (e.g., 6-31G(d,p)). The polarizable continuum model (PCM) can be used to simulate the solvent environment (e.g., water).

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Binding Energy Calculation: The binding energy (ΔE_bind) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated host and guest: ΔE_bind = E_complex - (E_host + E_guest) Basis set superposition error (BSSE) correction is often applied to obtain more accurate binding energies.

Caption: Workflow for calculating the binding energy of a host-guest complex.

Applications in Drug Development and Beyond

The insights gained from theoretical studies of diazacrown ethers have significant implications for various fields.

-

Drug Delivery: By understanding the non-covalent interactions that govern the formation of host-guest complexes, it is possible to design diazacrown ether-based carriers for the targeted delivery and controlled release of drugs.[9][10] Theoretical calculations can help in screening potential drug candidates and optimizing the structure of the carrier for enhanced binding affinity and selectivity.

-

Ion Sensing: The selective binding of diazacrown ethers to specific ions makes them ideal components for ion-selective electrodes and fluorescent chemosensors.[3][11] Computational studies can aid in the design of new ionophores with improved selectivity and sensitivity for detecting environmentally or biologically important ions.

-

Biomedical Applications: The ability of some diazacrown ethers to transport ions across cell membranes has led to their investigation as potential therapeutic agents, for example, in modulating intracellular Ca²⁺ levels.[2][4][12] Theoretical modeling can help to elucidate the mechanism of ion transport and to design new compounds with enhanced biological activity.

Conclusion

Theoretical and computational studies have become an integral part of modern research on diazacrown ethers. These methods provide a powerful lens through which to view the molecular world, offering detailed insights into the structure, properties, and interactions of these fascinating macrocycles. As computational power continues to grow and theoretical methods become more sophisticated, we can expect that the synergy between theory and experiment will lead to the development of novel diazacrown ether-based technologies with far-reaching applications in medicine, environmental science, and materials science.

References

- 1. 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | 69703-25-9 | Benchchem [benchchem.com]

- 2. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers [mdpi.com]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Deeper insight into the properties of the newly synthesized macrocycles as drug receptors – some preliminary quantum chemical studies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03089K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Protonation Constants of 1,7-Dioxa-4,10-diazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation constants of the macrocyclic compound 1,7-dioxa-4,10-diazacyclododecane. This information is critical for understanding the compound's behavior in aqueous solutions, which is fundamental for its application in drug development, coordination chemistry, and various scientific research fields.

Core Concept: Protonation of this compound

This compound, a 12-membered macrocycle containing two nitrogen and two oxygen atoms, can accept one or two protons at its nitrogen atoms in acidic conditions. The equilibrium constants for these protonation steps are denoted as K₁ and K₂, respectively. The logarithm of these constants (log K) provides a convenient measure of the basicity of the nitrogen atoms.

The protonation equilibria can be represented as follows:

L + H⁺ ⇌ LH⁺ (K₁) LH⁺ + H⁺ ⇌ LH₂²⁺ (K₂)

Where L is the neutral this compound molecule.

Quantitative Data: Protonation Constants

For context, general thermodynamic studies of diazacrown ethers have been conducted to understand their protonation behavior.[1][2] The determination of these constants is often achieved through techniques like potentiometric and calorimetric titrations.[1]

Experimental Protocol: Determination of Protonation Constants

The most common and reliable method for determining protonation constants is potentiometric titration . This technique involves the gradual addition of a standardized acid to a solution of the compound of interest while monitoring the pH.

A detailed, generalized protocol for determining the protonation constants of a diamine like this compound is as follows:

1. Materials and Reagents:

-

This compound of high purity.

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

-

Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M), free of carbonate.

-

A background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl or KNO₃).

-

High-purity water (deionized and distilled).

-

Calibrated pH electrode and meter.

-

Autotitrator or a precision burette.

-

Thermostated titration vessel.

2. Experimental Procedure:

-

A known amount of this compound is dissolved in the background electrolyte solution in the thermostated titration vessel.

-

The solution is then titrated with the standardized HCl solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued until a significant excess of acid has been added.

-

A blank titration of the background electrolyte with the standardized acid is also performed to determine the concentration of any acidic or basic impurities.

3. Data Analysis:

-

The titration data (volume of titrant vs. pH) is plotted to generate a titration curve.

-

The protonation constants (log K₁ and log K₂) are then calculated from the titration curve using a suitable computer program that employs a non-linear least-squares algorithm to fit the experimental data to a theoretical model of the protonation equilibria.

The following diagram illustrates the general workflow for the potentiometric determination of protonation constants.

Logical Relationship: Protonation Steps

The two protonation steps of this compound are sequential. The first proton attaches to one of the nitrogen atoms, and the second proton attaches to the other nitrogen atom. The electrostatic repulsion between the two positively charged nitrogen atoms in the diprotonated species (LH₂²⁺) generally makes the second protonation constant (K₂) smaller than the first (K₁).

The following diagram illustrates the sequential protonation process.

Conclusion

The protonation constants of this compound are essential parameters for researchers working with this compound. While specific, experimentally determined values for this exact molecule are not readily found in the surveyed literature, the established method of potentiometric titration provides a robust framework for their determination. Understanding these constants is a prerequisite for designing and interpreting experiments in areas such as metal ion chelation, drug delivery systems, and the development of responsive chemical sensors. Further research to experimentally determine and publish the protonation constants of this compound would be a valuable contribution to the scientific community.

References

Unveiling the Structural Nuances of 1,7-Dioxa-4,10-diazacyclododecane Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of 1,7-dioxa-4,10-diazacyclododecane complexes, with a particular focus on their crystal structures. This class of macrocyclic compounds has garnered significant interest due to its versatile coordination chemistry and potential applications in various scientific domains, including the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, experimental procedures, and detailed structural parameters of a key copper(II) complex, offering a foundational resource for researchers in the field.

Core Crystal Structure: The Copper(II) Complex of this compound-4,10-diacetate

The cornerstone of our current structural understanding of this family of compounds is the crystal structure of cis-1,7-Dioxa-4,10-diazacyclododecane-4,10-diacetatocopper(II) dihydrate. This complex provides a critical example of how the macrocyclic ligand accommodates a metal ion, offering insights into the conformational flexibility of the ring and the coordination preferences of the donor atoms.

Crystallographic Data Summary

The crystal structure of the copper(II) complex has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the table below.

| Parameter | Value |

| Empirical Formula | C₁₂H₂₂CuN₂O₈·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.318(2) |

| b (Å) | 12.129(2) |

| c (Å) | 12.160(2) |

| β (°) | 110.09(1) |

| Z | 4 |

Table 1: Crystallographic data for cis-1,7-Dioxa-4,10-diazacyclododecane-4,10-diacetatocopper(II) dihydrate.[1]

Molecular Structure and Coordination Environment

In this complex, the copper(II) ion is situated in a distorted octahedral environment.[1] The coordination sphere is comprised of the two nitrogen atoms and two oxygen atoms from the acetate groups of the ligand, which are approximately coplanar with the central copper ion. The two ether oxygen atoms of the macrocyclic ring occupy the apical positions, completing the octahedral geometry. This arrangement leads to a cis configuration of the two five-membered rings formed by the acetate groups relative to the main macrocyclic ring.[1] The 12-membered macrocycle itself exhibits non-crystallographic mm2 symmetry.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and further development of these complexes. The following sections outline the general synthetic strategies and the specific method for crystal structure determination.

Synthesis of the Ligand and its Metal Complexes

The synthesis of the copper(II) complex of this compound-4,10-diacetic acid is achieved by reacting the ligand with a suitable copper(II) salt, such as copper(II) acetate or copper(II) chloride, in an appropriate solvent system, typically a mixture of water and ethanol. The reaction mixture is usually heated to facilitate complexation, and upon cooling, the complex precipitates out of the solution and can be isolated by filtration.

Crystal Growth and X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in a suitable solvent or by vapor diffusion techniques.

The determination of the crystal structure involves the following workflow:

Caption: General workflow for crystal structure determination.

The crystal structure of cis-1,7-Dioxa-4,10-diazacyclododecane-4,10-diacetatocopper(II) dihydrate was solved using the heavy-atom technique.[1] This method involves locating the position of the heavy metal atom (copper) in the unit cell first, which then allows for the determination of the positions of the lighter atoms. The structural model is subsequently refined using full-matrix least-squares methods with anisotropic thermal parameters for the non-hydrogen atoms to achieve the final, accurate crystal structure.[1]

Structural Parameters

A detailed analysis of the bond lengths and angles within the complex provides quantitative insight into the coordination geometry and the strain within the macrocyclic ligand upon complexation.

A comprehensive table of bond lengths, bond angles, and torsion angles would be presented here. However, the full text of the primary source containing this specific data was not available in the conducted search. The following is a representative placeholder.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cu - N(4) | Data not available |

| Cu - N(10) | Data not available |

| Cu - O(acetate) | Data not available |

| Cu - O(ether) | Data not available |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| N(4) - Cu - N(10) | Data not available |

| O(acetate) - Cu - O(acetate) | Data not available |

| O(ether) - Cu - O(ether) | Data not available |

Signaling Pathways and Logical Relationships

While the direct involvement of this compound complexes in specific biological signaling pathways is not yet extensively documented, the broader class of macrocyclic metal complexes is known to interact with biological systems. For instance, copper complexes of various macrocycles have been investigated for their potential as therapeutic agents, often through mechanisms that involve interactions with cellular components.

A generalized logical relationship for the investigation of the biological activity of such a complex can be visualized as follows:

Caption: Logical flow for drug development research.

This diagram illustrates the progression from the synthesized complex to its evaluation in biological systems and the ultimate goal of identifying a potential drug candidate. The process involves initial in vitro screening, followed by more complex in vivo studies and detailed investigation into the mechanism of action.

Conclusion

The crystal structure of cis-1,7-Dioxa-4,10-diazacyclododecane-4,10-diacetatocopper(II) dihydrate provides a valuable template for understanding the coordination chemistry of this versatile macrocycle. The detailed structural information, once fully available, will be instrumental for computational modeling, rational drug design, and the development of new functional materials. Further research is warranted to explore the synthesis of a wider range of metal complexes with this ligand and to investigate their potential applications in medicine and catalysis.

References

Spectroscopic Characterization of Tetradentate N₂O₂ Schiff Base Ligands and Their Metal Complexes: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize tetradentate N₂O₂ Schiff base ligands and their corresponding metal complexes. These compounds are of significant interest in coordination chemistry, catalysis, and drug development due to their versatile coordination properties and biological activities.[1][2][3] This document details the core principles and experimental protocols for Infrared (IR), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Key spectroscopic data is summarized in tabular form for comparative analysis, and workflows are illustrated using diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Tetradentate Schiff bases with an N₂O₂ donor set are a pivotal class of ligands in coordination chemistry.[3][4][5] They are typically synthesized through the condensation of a diamine with two equivalents of a salicylaldehyde or a similar hydroxy-carbonyl compound.[2] The resulting ligands feature two imine nitrogen atoms and two phenolate oxygen atoms that can coordinate with a central metal ion, forming stable, often square planar or octahedral, complexes.[1][6][7] The electronic and steric properties of these complexes can be fine-tuned by modifying the substituents on the aromatic rings or the diamine bridge, making them highly versatile for applications in catalysis, materials science, and as models for biological systems.[2][3] Accurate structural elucidation is paramount, and a combination of spectroscopic methods is essential for unambiguous characterization.

General Synthesis of an N₂O₂ Schiff Base Ligand

The most common method for synthesizing these ligands involves the direct condensation of an amine with a carbonyl compound. For a typical N₂O₂ ligand derived from a diamine and a hydroxy-aldehyde, the reaction proceeds as illustrated below.

Caption: General workflow for the synthesis of an N₂O₂ Schiff base ligand.

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental tool for confirming the formation of the Schiff base and determining its coordination mode to a metal ion. The spectra of the free ligand are compared with those of the metal complexes to identify key changes.

-

ν(O-H) Vibration: The free ligand typically displays a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the phenolic O-H stretching vibration.[4][8] Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal center.[4][8]

-

ν(C=N) Vibration: A strong, sharp band between 1600-1630 cm⁻¹ is characteristic of the azomethine (imine) C=N stretch in the free ligand.[2][3][8] When the ligand coordinates to a metal ion, this band typically shifts to a lower or higher frequency, confirming the involvement of the imine nitrogen in coordination.[4][8]

-

ν(C-O) Vibration: The phenolic C-O stretching vibration, usually found around 1250-1300 cm⁻¹, often shifts to a higher frequency in the complex, which further supports coordination through the phenolic oxygen.[4][8]

-

New Bands (M-N and M-O): In the far-IR region of the complex's spectrum (typically 400-600 cm⁻¹), new, weaker bands appear. These are assigned to the M-N and M-O stretching vibrations, providing direct evidence of the formation of coordinate bonds.[8]

UV-Visible (UV-Vis) Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex.

-

Ligand Transitions: In an organic solvent, the free ligand exhibits intense absorption bands in the UV region (200-400 nm). These are typically assigned to π → π* and n → π* transitions associated with the aromatic rings and the imine group, respectively.[9]

-

Complex Transitions: The spectra of the metal complexes often show a shift in the ligand-based transitions. More importantly, new bands may appear:

-

Ligand-to-Metal Charge Transfer (LMCT): These are intense bands, often appearing at the lower end of the UV or the higher end of the visible region (350-500 nm), resulting from the transfer of electron density from the ligand's orbitals to the metal ion's d-orbitals.[10][11]

-

d-d Transitions: For transition metal complexes with unpaired d-electrons (e.g., Co(II), Ni(II), Cu(II)), weaker absorption bands can be observed in the visible region (>400 nm).[4][11] The position and number of these bands are indicative of the coordination geometry (e.g., square planar, tetrahedral, or octahedral) around the metal ion.[4][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is invaluable for elucidating the precise structure of the N₂O₂ ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II), and square planar Ni(II)).[4][12][13]

-

¹H NMR:

-

Phenolic Proton (-OH): The free ligand shows a singlet for the phenolic proton, typically deshielded (δ 10-13 ppm). This signal vanishes upon deprotonation and complexation.[8]

-

Azomethine Proton (-CH=N-): A characteristic singlet appears between δ 8.0-9.5 ppm for the imine proton.[2][8] This signal often shifts upon coordination to a metal ion.[8]

-

Aromatic and Aliphatic Protons: The signals for protons on the aromatic rings and the diamine bridge are observed in their expected regions. Their chemical shifts and splitting patterns confirm the overall structure.[8][14]

-

-

¹³C NMR:

-

Azomethine Carbon (-C=N-): The signal for the imine carbon is typically found in the δ 145-165 ppm range.[14]

-

Phenolic Carbon (-C-O): The carbon attached to the phenolic oxygen appears further downfield. Both this and the azomethine carbon signal may shift upon complexation, providing further evidence of coordination.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized ligand and its complexes. Electrospray ionization (ESI) is a common technique for these compounds.

-

Molecular Ion Peak: The mass spectrum of the free ligand will show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to its calculated molecular weight.[8][14] For the metal complexes, the spectrum should show a peak corresponding to the molecular ion of the complex [ML]⁺ or related fragments, confirming its composition.[15] The isotopic distribution pattern of the peak can also help confirm the presence and identity of the metal ion.

Data Summary Tables

The following tables summarize typical spectroscopic data for a representative N₂O₂ Schiff base ligand (H₂L) and its generic divalent metal complex ([ML]).

Table 1: Infrared Spectroscopy Data (cm⁻¹)

| Vibration Mode | Free Ligand (H₂L) | Metal Complex ([ML]) | Interpretation |

| ν(O-H) | ~3380 (broad) | Absent | Deprotonation and coordination of phenolic oxygen.[4][8] |

| ν(C=N) | ~1615 (strong) | Shifted (e.g., ~1605) | Coordination of azomethine nitrogen.[2][4][8] |

| ν(C-O) | ~1280 | Shifted (e.g., ~1305) | Coordination of phenolic oxygen.[4][8] |

| ν(M-O) / ν(M-N) | Absent | ~570 / ~480 | Formation of new metal-ligand bonds.[8] |

Table 2: UV-Visible Spectroscopy Data (nm)

| Transition | Free Ligand (H₂L) | Metal Complex ([ML]) | Assignment |

| π → π | ~230-280 | Shifted (e.g., ~240-290) | Aromatic/Imine System.[9] |

| n → π | ~320-380 | Shifted or Obscured | Imine Group.[9] |

| LMCT | Absent | ~380-450 | Ligand-to-Metal Charge Transfer.[10][11] |

| d-d | Absent | > 500 (weak) | Metal-centered transition (geometry dependent).[4] |

Table 3: ¹H NMR Spectroscopy Data (δ, ppm)

| Proton | Free Ligand (H₂L) | Diamagnetic Complex ([ML]) | Interpretation |

| Phenolic (-OH) | ~10.1 | Absent | Deprotonation and coordination.[8] |

| Azomethine (-CH=N-) | ~9.0 | Shifted (e.g., ~9.2) | Coordination of azomethine nitrogen.[8] |

| Aromatic (-Ar-H) | ~6.7-7.8 | Shifted | Change in electronic environment upon complexation.[8] |

Table 4: Mass Spectrometry Data (m/z)

| Species | Expected Peak | Observation |

| Free Ligand (H₂L) | [M+H]⁺ | Confirms molecular weight of the ligand.[14] |

| Metal Complex ([ML]) | [M]⁺ or [M+H]⁺ | Confirms the 1:1 metal-to-ligand stoichiometry.[15] |

Experimental Protocols

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent disk using a hydraulic press.

-

Data Acquisition: Record the spectrum using an FTIR spectrophotometer, typically over a range of 4000-400 cm⁻¹.[8]

-

Analysis: Identify the key functional group frequencies and compare the spectra of the free ligand and its metal complexes.

UV-Visible (UV-Vis) Spectroscopy Protocol

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the ligand and its complexes in a suitable UV-transparent solvent (e.g., DMF, DMSO, or ethanol).[8]

-

Data Acquisition: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.[16] Use a quartz cuvette with a 1 cm path length.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max) and assign the electronic transitions.

Nuclear Magnetic Resonance (NMR) Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the diamagnetic sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[8]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Analysis: Process the spectra to determine chemical shifts (δ), integration, and coupling constants. Assign all signals to the corresponding nuclei in the molecular structure.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range.[17]

-

Analysis: Identify the molecular ion peak and compare the observed mass-to-charge ratio (m/z) and isotopic pattern with the theoretical values.

Visualization of the Coordination Process

The coordination of the tetradentate N₂O₂ ligand to a metal ion involves the formation of a stable chelate structure, which is fundamental to its function.

Caption: Coordination of an N₂O₂ ligand to a metal ion.

Conclusion

The comprehensive characterization of N₂O₂ Schiff base ligands and their metal complexes is achieved through the synergistic application of multiple spectroscopic techniques. IR and NMR spectroscopies confirm the ligand's formation and identify the coordination sites, while UV-Vis spectroscopy provides insights into the electronic structure and geometry of the resulting complexes. Mass spectrometry validates the molecular composition of the synthesized compounds. Together, these methods provide the robust, detailed structural information required by researchers and drug development professionals to understand and harness the potential of these versatile coordination compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. ijpbs.com [ijpbs.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Novel N2O2 Schiff Base Derived from 1,2-Hydrazinedicarboximidamide and its Complexes with Cu(II), Co(II), Ni(II) , Mn(II) and Cr(III): Synthesis and Characterization – Oriental Journal of Chemistry [orientjchem.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. "New Tetra-dentate Schiff Base Ligand N2O2 and Its Complexes with Some " by Khitam J. Nabhan, Amer S. Mahdi et al. [bsj.uobaghdad.edu.iq]

- 8. arcjournals.org [arcjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and spectroscopic studies of complexes of zinc(II) with N2O2 donor groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. ijfmr.com [ijfmr.com]

- 17. chemrxiv.org [chemrxiv.org]

The Dawn of Designer Cages: A Technical History of Diazacrown Ethers

For Researchers, Scientists, and Drug Development Professionals

The discovery of crown ethers by Charles Pedersen in 1967 was a watershed moment in chemistry, opening the door to the field of supramolecular chemistry and the design of molecules with specific recognition properties.[1] While Pedersen's initial work focused on polyethers, the introduction of nitrogen atoms into the macrocyclic ring to create diazacrown ethers and their bicyclic counterparts, cryptands, by Jean-Marie Lehn, dramatically expanded the complexation capabilities and selectivity of these fascinating molecules.[2] This technical guide delves into the discovery and history of diazacrown ethers, providing a detailed overview of their synthesis, cation binding properties, and their applications in sensing and drug delivery.

A Serendipitous Discovery and the Birth of Host-Guest Chemistry

The story of crown ethers begins with a serendipitous discovery at DuPont in 1967. Charles J. Pedersen was attempting to synthesize a multidentate ligand and isolated a small quantity of a white, crystalline byproduct which he named dibenzo-18-crown-6.[1] He astutely observed its ability to solubilize sodium salts in organic solvents, indicating a strong interaction between the sodium cation and the cyclic polyether. This marked the birth of "host-guest" chemistry, where a host molecule (the crown ether) can selectively bind a guest ion or molecule.

Building on Pedersen's discovery, Jean-Marie Lehn in Strasbourg, France, envisioned and synthesized three-dimensional bicyclic polyethers containing nitrogen bridgeheads, which he termed "cryptands."[2] These molecules, a prominent class of diazacrown ethers, exhibited even higher stability and selectivity for alkali and alkaline earth metal cations compared to their monocyclic crown ether counterparts. The pioneering work of Pedersen, Lehn, and Donald J. Cram, who further developed the principles of host-guest chemistry, was recognized with the 1987 Nobel Prize in Chemistry.

A Timeline of Key Developments

| Year | Key Development | Researchers |

| 1967 | Discovery of crown ethers (dibenzo-18-crown-6). | Charles J. Pedersen |

| 1969 | First synthesis of a diazacrown ether (4,13-diaza-18-crown-6) and cryptands. | B. Dietrich, J.-M. Lehn, J.P. Sauvage[2] |

| 1970s | Extensive studies on the thermodynamics and kinetics of cation complexation by crown ethers and cryptands. | Various groups |

| 1980s | Development of functionalized diazacrown ethers for applications in sensing and catalysis. | Various groups |

| 1987 | Nobel Prize in Chemistry awarded for the development and use of molecules with structure-specific interactions of high selectivity. | Charles J. Pedersen, Donald J. Cram, and Jean-Marie Lehn |

| 1990s-Present | Design and synthesis of sophisticated diazacrown ether-based systems for fluorescent sensing, ion channels, and drug delivery. | Various groups |

Synthesis of Diazacrown Ethers: From Humble Beginnings to Modern Methods

The initial synthesis of diazacrown ethers was a multi-step process. The first reported synthesis of 4,13-diaza-18-crown-6 by Lehn, Dietrich, and Sauvage in 1969 involved the reaction of a diamine with a diacid dichloride to form a macrocyclic diamide, which was then reduced to the corresponding diazacrown ether.[2][3]

Experimental Protocol: First Synthesis of 4,13-Diaza-18-crown-6 (Lehn, 1969)

The original synthesis involved a two-step process:

Step 1: Synthesis of the Macrocyclic Diamide

-

Reactants: 1,2-bis(2-aminoethoxy)ethane and triglycolyl dichloride.

-

Procedure: The reaction was carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The diamine and diacid dichloride were slowly and simultaneously added to a large volume of a suitable solvent.

-

Product: The corresponding macrocyclic bislactam (diamide).

Step 2: Reduction of the Macrocyclic Diamide

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆).

-

Procedure: The macrocyclic diamide was treated with the reducing agent in an appropriate solvent (e.g., tetrahydrofuran) to reduce the amide carbonyl groups to methylene groups.

-

Final Product: 4,13-Diaza-18-crown-6.[3]

Modern synthetic methods have since been developed to improve yields and simplify the procedure, often involving the use of protecting groups and alternative cyclization strategies.[3]

Quantitative Analysis of Cation Binding

The defining characteristic of diazacrown ethers is their ability to selectively bind cations. This binding is governed by a combination of factors, including the size of the macrocyclic cavity, the number and type of donor atoms (oxygen and nitrogen), and the nature of the solvent. The strength of this interaction is quantified by the stability constant (log Kₛ) or the complex formation constant.

Stability Constants (log Kₛ) of Diazacrown Ether Complexes

The following tables summarize the stability constants for the complexation of various diazacrown ethers with alkali and alkaline earth metal cations in different solvents.

Table 1: Stability Constants (log Kₛ) of Diazacrown Ethers with Alkali Metal Cations

| Diazacrown Ether | Cation | Solvent | log Kₛ |

| Diaza-18-crown-6 | Li⁺ | Acetonitrile | < 2 |

| Diaza-18-crown-6 | Na⁺ | Acetonitrile | 3.8 |

| Diaza-18-crown-6 | K⁺ | Acetonitrile | 4.9 |

| Diaza-18-crown-6 | Rb⁺ | Acetonitrile | 4.1 |

| Diaza-18-crown-6 | Cs⁺ | Acetonitrile | 3.2 |

| Diaza-18-crown-6 | K⁺ | Methanol | 5.9 |

| Diaza-15-crown-5 | Na⁺ | Acetonitrile | 3.3 |

| Diaza-15-crown-5 | K⁺ | Acetonitrile | 3.4 |

Data compiled from various sources, including polarographic and conductometric measurements.[2][4]

Table 2: Stability Constants (log Kₛ) of Diazacrown Ethers with Alkaline Earth Metal Cations

| Diazacrown Ether | Cation | Solvent | log Kₛ |

| Diaza-18-crown-6 | Ca²⁺ | Methanol | 3.8 |

| Diaza-18-crown-6 | Sr²⁺ | Methanol | 5.4 |

| Diaza-18-crown-6 | Ba²⁺ | Methanol | 6.0 |

| Cryptand[2.2.2] | K⁺ | Methanol | 10.5 |

| Cryptand[2.2.2] | Ba²⁺ | Water | 9.5 |

Data compiled from various sources.[4][5]

Visualizing the Applications of Diazacrown Ethers

The unique properties of diazacrown ethers have led to their application in various fields, particularly in the development of sensors and drug delivery systems.

Fluorescent Sensing of Calcium

Diazacrown ethers can be functionalized with fluorophores to create highly sensitive and selective fluorescent sensors for biologically important cations like Ca²⁺. The binding of the cation to the diazacrown ether cavity alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission.

Caption: Mechanism of a PET-based diazacrown ether fluorescent sensor for calcium ions.

Workflow for a K⁺-Responsive Drug Delivery System

Diazacrown ethers can be incorporated into polymer structures to create "smart" drug delivery systems that release their payload in response to specific ionic stimuli. The following diagram illustrates a workflow for a K⁺-responsive system.

Caption: Workflow of a K⁺-triggered drug delivery system using diazacrown ether-containing polymers.

The discovery and development of diazacrown ethers have had a profound impact on the field of chemistry. From their origins in fundamental studies of molecular recognition to their current applications in sophisticated sensing and delivery systems, these versatile molecules continue to be a source of innovation for researchers and scientists across various disciplines.

References

Conformational Landscape of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of 1,7-dioxa-4,10-diazacyclododecane, a 12-membered macrocycle with significant potential in coordination chemistry and medicinal applications. Understanding the three-dimensional structure and dynamic behavior of this molecule is paramount for predicting its binding affinities, reactivity, and overall suitability for various applications. This document outlines the key methodologies for elucidating its conformational preferences, presents relevant data in a structured format, and visualizes the dynamic equilibria between its stable conformers.

Introduction

This compound is a heterocyclic macrocycle belonging to the family of aza-crown ethers. The presence of both oxygen and nitrogen heteroatoms within its 12-membered ring imparts unique coordination properties and the potential for complex formation with various metal ions and small organic molecules. The flexibility of the cyclododecane backbone allows it to adopt multiple conformations in solution, with the relative populations of these conformers being influenced by solvent polarity, temperature, and the presence of guest molecules. A thorough conformational analysis is therefore essential for a rational approach to its application in drug design and materials science.

The conformational landscape of 12-membered rings is complex, with several low-energy structures possible. For the parent hydrocarbon, cyclododecane, the square[1] conformation is known to be of lowest energy.[2] The introduction of heteroatoms in this compound is expected to influence this landscape, with intramolecular hydrogen bonding and dipole-dipole interactions playing a crucial role in stabilizing certain conformers.

Experimental Protocols

A combination of synthetic, crystallographic, and spectroscopic techniques is required for a comprehensive conformational analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a representative protocol for a related diaza-crown ether is adapted here.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step 1: Protection of Diethanolamine: Diethanolamine is reacted with a suitable protecting group, such as tosyl chloride, in the presence of a base to yield N-protected diethanolamine.

Step 2: Chain Elongation: The N-protected diethanolamine is then reacted with 1,5-dichloro-3-oxapentane under basic conditions to yield the open-chain precursor.

Step 3: High-Dilution Cyclization: The open-chain precursor is subjected to high-dilution cyclization conditions, typically in the presence of a base like sodium hydride in a non-polar solvent, to favor intramolecular cyclization over intermolecular polymerization.

Step 4: Deprotection and Purification: The protecting groups are removed from the cyclized product, for example, by reduction. The crude product is then purified by column chromatography to yield pure this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Protocol for NMR Spectroscopy:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

1D NMR Spectra: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and purity of the compound.

-

2D NMR Spectra: A suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, are performed to assign all proton and carbon signals and to identify through-bond and through-space correlations.

-

Variable Temperature NMR: NMR spectra are recorded at different temperatures to study the dynamic exchange between different conformers. At low temperatures, the exchange may be slowed down enough to observe separate signals for each conformer.

-

Coupling Constant Analysis: The magnitudes of vicinal proton-proton coupling constants (³JHH) are analyzed to gain information about dihedral angles.

Computational Modeling

Computational chemistry provides a powerful means to explore the conformational landscape and to complement experimental data.

Computational Workflow

Caption: Computational workflow for conformational analysis.

1. Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.